molecular formula C13H23ClN2O3 B7929294 (S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929294
M. Wt: 290.78 g/mol
InChI Key: DPETUXDAGXYUNM-JTQLQIEISA-N
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Description

(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353998-18-1) is a chiral piperidine derivative with the molecular formula C₁₃H₂₃ClN₂O₃. Its structure features:

  • A tert-butyl ester group at the 1-position of the piperidine ring, providing steric protection and stability during synthetic processes.
  • An (S)-configured stereocenter at the 3-position of the piperidine ring.
  • A 2-chloroacetyl-methyl-amino substituent at the 3-position, which introduces reactivity due to the chloroacetyl moiety (a versatile electrophile) and the methyl-amino group .

This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or protease-targeted therapies. Its reactivity stems from the chloroacetyl group, which can undergo nucleophilic substitution reactions, and the tert-butyl carbamate, which can be deprotected under acidic conditions .

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPETUXDAGXYUNM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and various functional groups such as a chloroacetyl moiety and a tert-butyl ester. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C16H21ClN2O3
  • Molecular Weight : 324.8 g/mol
  • CAS Number : 1353996-47-0

The presence of the tert-butyl ester enhances the compound's lipophilicity, which can significantly influence its pharmacokinetic properties, potentially improving absorption and bioavailability in biological systems .

Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, derivatives containing β-amino acid moieties have shown promising activity against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). These compounds were evaluated for their efficacy in cell cultures, demonstrating higher antiviral activity compared to established antiviral agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar piperidine structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes correlates with reduced production of pro-inflammatory mediators such as prostaglandins .

Compound Activity IC50 Value (μM)
Compound ACOX-2 Inhibition0.04 ± 0.01
Compound BCOX-1 Inhibition0.04 ± 0.09

This table summarizes the inhibitory effects observed in related compounds, suggesting that this compound may similarly affect COX activity.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.
  • Cell Signaling Modulation : It could alter cell signaling pathways that regulate immune responses.
  • Direct Viral Interaction : The chloroacetyl group may facilitate interactions with viral proteins, preventing their function.

Case Studies

In a recent study involving the synthesis and evaluation of piperidine derivatives, compounds structurally related to this compound were tested for their antiviral efficacy against HSV-1. Results indicated that these derivatives exhibited significant antiviral activity at concentrations lower than those required for traditional antiviral medications .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure, which is known for enhancing bioavailability and efficacy in drug formulations.
    • It has been investigated for its potential in developing treatments for conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial.
  • Anticancer Research :
    • Recent studies have explored the compound's role as a potential anticancer agent. Its ability to inhibit specific cellular pathways has been documented, suggesting that it may contribute to the development of novel cancer therapies.
    • In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects against certain cancer cell lines, highlighting its potential as a lead compound for further development.
  • Antimicrobial Activity :
    • Research has also focused on the antimicrobial properties of (S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester. Preliminary results show that it possesses activity against various bacterial strains, making it a candidate for antibiotic development.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate in synthesis for neurological drugs
Anticancer ResearchPotential lead compound with cytotoxic effects on cancer cell lines
Antimicrobial ActivityExhibits antibacterial properties against specific strains

Case Studies

  • Neurological Drug Development :
    • A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives, including this compound. The derivatives were evaluated for their binding affinity to serotonin receptors, demonstrating promising results that warrant further investigation into their therapeutic potential.
  • Cytotoxicity Against Cancer Cells :
    • In a recent experimental study, researchers tested the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in significant cell death compared to control groups, suggesting mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial Efficacy :
    • A collaborative research effort assessed the antibacterial efficacy of this compound against multi-drug resistant bacteria. The results showed that the compound inhibited bacterial growth effectively, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Key differences arise in the substituents attached to the nitrogen atom of the acetyl moiety. Below is a comparison of structurally related compounds:

Compound Name CAS No. Molecular Formula Substituent Key Features
(S)-3-[(2-Chloro-acetyl)-methyl-amino ]-piperidine-1-carboxylic acid tert-butyl ester 1353998-18-1 C₁₃H₂₃ClN₂O₃ Methyl Baseline compound; moderate steric hindrance, reactive chloroacetyl group .
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino ]-piperidine-1-carboxylic acid tert-butyl ester 1353995-93-3 C₁₅H₂₅ClN₂O₃ Cyclopropyl Increased steric bulk; cyclopropyl may enhance metabolic stability .
3-[(2-Amino-acetyl)-isopropyl-amino ]-piperidine-1-carboxylic acid tert-butyl ester - C₁₄H₂₇N₃O₃ Isopropyl + Amino Aminoacetyl group replaces chloroacetyl, enabling peptide coupling .

Implications :

  • Isopropyl-amino derivatives (e.g., ) lack the chloroacetyl electrophile, making them less reactive but more suitable for amide bond formation .

Functional Group Modifications

Variations in the acetyl moiety or piperidine ring substituents significantly alter reactivity and applications:

Compound Name Functional Group Reactivity/Application
(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Chloroacetyl Electrophilic site for nucleophilic substitution (e.g., with thiols or amines) .
(S)-3-(2-Hydroxy-ethylsulfanyl )-piperidine-1-carboxylic acid tert-butyl ester Hydroxyethylsulfanyl Thioether linkage; hydroxy group enhances solubility but reduces membrane permeability .
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Amino-propionyl Chiral amino acid-like structure; potential for peptide mimetics or prodrugs .

Implications :

  • The hydroxyethylsulfanyl derivative (CAS 1353994-50-9) replaces the chloroacetyl group with a polar thioether, altering solubility and reducing electrophilicity .
  • Amino-propionyl variants (e.g., CAS 1401664-66-1) introduce a chiral amino acid side chain, expanding utility in peptidomimetic drug design .

Stereochemical Comparisons

Stereochemistry critically influences biological activity and synthetic utility:

Compound Name Stereochemistry Impact
This compound (S)-configured at C3 Dictates binding affinity in chiral environments (e.g., enzyme active sites) .
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R)-configured at C3 Altered spatial orientation may reduce target engagement compared to (S)-forms .

Implications :

  • The (S)-configuration in the parent compound (CAS 1353998-18-1) is often retained in bioactive molecules to match enzyme stereospecificity .

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